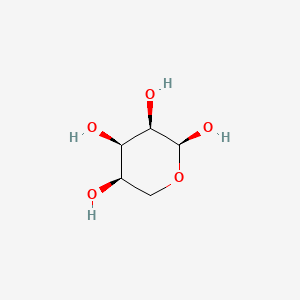

alpha-D-ribopyranose

Description

Structure

3D Structure

Properties

IUPAC Name |

oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859031 | |

| Record name | Pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9 | |

| Record name | Pentopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Lyxose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC164936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Ribose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC76347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

alpha-D-ribopyranose structure and conformation

An In-depth Technical Guide on the Structure and Conformation of alpha-D-Ribopyranose

Introduction

D-Ribose, a fundamental aldopentose monosaccharide, is a cornerstone of biological systems, forming the backbone of ribonucleic acid (RNA) and serving as a precursor to vital molecules like adenosine (B11128) triphosphate (ATP). In solution, D-ribose exists as a complex equilibrium mixture of five isomers: the open-chain aldehyde form, and four cyclic forms—α- and β-furanoses (five-membered rings) and α- and β-pyranoses (six-membered rings). While the β-furanose form is integral to RNA, the pyranose forms are also of significant chemical and biological interest. This guide provides a detailed technical examination of the structure and conformational landscape of a specific isomer: alpha-D-ribopyranose.

This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the stereochemical and conformational properties of this carbohydrate. We will delve into its three-dimensional structure, the energetic favourability of its various conformations, and the experimental and computational methodologies used for its characterization.

Molecular Structure of alpha-D-Ribopyranose

alpha-D-Ribopyranose is the cyclic six-membered ring form of D-ribose. The designation 'D' refers to the stereochemistry at the highest-numbered chiral center (C4), which has the same configuration as D-glyceraldehyde. The prefix 'alpha' specifies the configuration at the anomeric carbon (C1), the carbon atom derived from the original aldehyde group.[1] In the 'alpha' anomer, the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group (at C5 in hexopyranoses). For a pentopyranose like ribose, the 'alpha' designation means the anomeric hydroxyl group and the hydroxyl group on the reference carbon (C4) are cis to each other.[1]

The systematic IUPAC name for alpha-D-ribopyranose is (2S,3R,4R,5R)-oxane-2,3,4,5-tetrol.[2] The pyranose ring consists of five carbon atoms and one oxygen atom, adopting a non-planar structure to minimize torsional and steric strain.

Conformational Analysis

The six-membered pyranose ring of alpha-D-ribopyranose is not planar. It predominantly adopts puckered "chair" conformations to alleviate the steric strain that would arise from an eclipsed arrangement of substituents. The two primary chair conformations are designated as ⁴C₁ (where C4 is above and C1 is below the plane defined by C2, C3, C5, and O5) and ¹C₄ (where C1 is above and C4 is below the plane).[3] These two chair forms can interconvert through higher-energy intermediates, such as boat and skew-boat conformations.[4][5]

The relative stability of the ⁴C₁ and ¹C₄ conformations is dictated by a delicate balance of two key factors:

-

Steric Interactions : The bulky hydroxyl groups prefer to occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions.

-

The Anomeric Effect : A stereoelectronic effect that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial position. This is attributed to a stabilizing hyperconjugation interaction between the lone pair of the ring oxygen and the σ* anti-bonding orbital of the C1-substituent bond.[6]

For alpha-D-ribopyranose, the ¹C₄ conformation places the anomeric C1-OH group in an axial position, which is favored by the anomeric effect. However, it also places the OH groups at C2 and C4 in axial positions, leading to significant 1,3-diaxial steric repulsion. Conversely, the ⁴C₁ conformation places the C1-OH group in an equatorial position, but also positions the OH groups at C2, C3, and C4 in equatorial positions, minimizing steric strain. The final conformational equilibrium in solution is a population-weighted average of these forms, reflecting their relative free energies. Computational studies on D-ribose have explored these complex equilibria.[7]

Conformational Equilibrium Visualization

The interconversion between the two chair conformations of alpha-D-ribopyranose is a dynamic equilibrium process that proceeds through higher-energy boat and skew-boat transition states.

Caption: Conformational equilibrium of alpha-D-ribopyranose between the ⁴C₁ and ¹C₄ chair forms.

Quantitative Structural and Spectroscopic Data

The precise geometry and conformational energies of alpha-D-ribopyranose can be determined through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling.

Table 1: Calculated Relative Energies of D-Ribopyranose Conformers

Note: Data from computational studies often focuses on the most stable anomers. The following represents typical energy differences found in computational studies of pentoses. Specific values for the alpha-anomer can vary based on the computational method and solvent model.

| Conformer | Computational Method | Relative Free Energy (ΔG, kJ/mol) | Reference |

| β-pyranose (¹C₄) | G4 | 0.0 (Global Minimum) | [7] |

| β-pyranose (⁴C₁) | G4 | 0.9 | [7] |

| α-furanose (²T₁) | G4 | 10.4 | [7] |

| α-pyranose | G4 | Higher than β-anomers | [7] |

This table highlights that in the gas phase, β-pyranoses are often calculated to be the most stable forms of D-ribose.[7]

Table 2: Representative Geometric Parameters (Cremer-Pople Puckering Coordinates)

Ring puckering is quantitatively described by the Cremer-Pople parameters (Q, θ, φ).[4][5] Ideal chair conformations have specific θ values, while Q represents the total puckering amplitude.

| Conformation | Parameter | Ideal Value | Typical Experimental/Calculated Range |

| ⁴C₁ Chair | θ (deg) | 0 | 0 - 15 |

| φ (deg) | - | Variable (e.g., ~151-158) | |

| Q (Å) | - | ~0.53 - 0.54 | |

| ¹C₄ Chair | θ (deg) | 180 | 169 - 180 |

| φ (deg) | - | Variable (e.g., ~135-195) | |

| Q (Å) | - | ~0.53 - 0.57 |

Data compiled from representative values for pyranose rings.[5]

Table 3: Typical NMR Spectroscopic Data for Pyranoses in D₂O

NMR spectroscopy is a primary tool for studying carbohydrate conformation in solution.[8][9] Chemical shifts and coupling constants are sensitive to the local electronic environment and geometry.

| Nucleus | Chemical Shift Range (ppm) | Comments |

| ¹H (Anomeric, H-1) | 4.5 – 5.5 | The chemical shift and coupling constant of H-1 are highly diagnostic of the anomer and its conformation.[9] |

| ¹H (Ring Protons) | 3.0 – 4.5 | Significant signal overlap is common, often requiring 2D NMR techniques for assignment.[9][10] |

| ¹³C (Anomeric, C-1) | 90 – 110 | The anomeric carbon is typically downfield from other ring carbons.[9] |

| ¹³C (Ring Carbons) | 60 – 85 | - |

| Coupling Constant | Typical Value (Hz) | Conformational Dependence |

| ³J(H1, H2) | 1 - 4 Hz (axial-equatorial) | Small value suggests an axial-equatorial or equatorial-equatorial relationship between H1 and H2. |

| 7 - 9 Hz (axial-axial) | Large value is indicative of a trans-diaxial relationship between H1 and H2. |

These values are used in conjunction with the Karplus equation to estimate dihedral angles and thus determine the dominant ring conformation.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful method for determining the structure and conformation of carbohydrates in solution.[10]

Methodology Workflow:

Caption: Workflow for NMR-based conformational analysis of alpha-D-ribopyranose.

Detailed Steps:

-

Sample Preparation : A pure sample of D-ribose is dissolved in deuterium (B1214612) oxide (D₂O) to exchange labile hydroxyl protons and provide a solvent signal for locking. The sample is allowed to equilibrate for several hours to ensure a stable anomeric mixture.

-

1D ¹H NMR : A standard one-dimensional proton NMR spectrum is acquired. The anomeric proton signals (typically 4.5-5.5 ppm) are integrated to determine the relative populations of the different isomers in the equilibrium mixture.[9] The multiplicity and magnitude of the ³J(H,H) coupling constants provide initial information on dihedral angles.

-

2D NMR Spectroscopy : A suite of 2D NMR experiments is performed:

-

COSY (Correlation Spectroscopy) : Identifies scalar-coupled protons (protons on adjacent carbons), allowing for a "walk" through the spin system of each isomer.[11]

-

TOCSY (Total Correlation Spectroscopy) : Correlates all protons within a single spin system, which is invaluable for assigning all protons belonging to a specific isomer, even in cases of severe signal overlap.[11]

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon, enabling the assignment of the ¹³C spectrum.[8][11]

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) : Detects through-space correlations between protons that are close to each other (< 5 Å). This is critical for conformational analysis, as strong NOEs between protons at positions 1, 3, and 5 are indicative of axial orientations in a chair conformation.[12]

-

-

Data Analysis : The assigned chemical shifts and coupling constants are analyzed. Dihedral angles are estimated from ³J(H,H) values using the Karplus equation. NOE-derived distance restraints are used to build and validate a 3D model of the dominant conformation in solution.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[13][14]

Methodology Workflow:

-

Crystallization : The most critical and often challenging step is to grow a single, diffraction-quality crystal.[13] For D-ribose, this is typically achieved by slow evaporation of a saturated aqueous or alcohol-water solution. It has been shown that D-ribose crystallizes from solution as a mixture of α- and β-pyranose forms.[15]

-

Data Collection : The crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam.[14] As the crystal is rotated, a diffraction pattern of thousands of reflections is collected on a detector.[13]

-

Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal's unit cell. An atomic model is built into this map. This initial model is then refined using least-squares methods to achieve the best possible fit with the experimental diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.[13]

Computational Chemistry

Computational methods are used to predict the relative stabilities of different conformers and to complement experimental data.[7]

Methodology Workflow:

-

Model Building : Initial 3D structures of the ⁴C₁ and ¹C₄ chair conformations (and other relevant conformers) of alpha-D-ribopyranose are built.

-

Geometry Optimization : The energy of each structure is minimized using quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., with the M06-2X functional) or Møller-Plesset perturbation theory (MP2).[7] This process finds the lowest energy geometry for each conformer.

-

Frequency Calculations : Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties like zero-point vibrational energy and free energy (G).

-

Energy Comparison : The relative free energies (ΔG) of the different conformers are compared to predict their equilibrium populations. These theoretical populations can then be compared with experimental data from NMR.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. alpha-D-Ribose | C5H10O5 | CID 6102353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyranose Ring Puckering Thermodynamics for Glycan Monosaccharides Associated with Vertebrate Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www3.nd.edu [www3.nd.edu]

- 6. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 12. books.rsc.org [books.rsc.org]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 15. researchgate.net [researchgate.net]

alpha-D-ribopyranose vs alpha-D-ribofuranose stability

An In-depth Technical Guide to the Relative Stability of α-D-Ribopyranose and α-D-Ribofuranose

For researchers, scientists, and drug development professionals, a nuanced understanding of the conformational preferences of monosaccharides is critical for predicting biological activity and designing effective therapeutics. D-Ribose, a cornerstone of nucleic acids, exists in solution as a dynamic equilibrium of different cyclic hemiacetal forms, primarily the six-membered pyranose and five-membered furanose rings, each with distinct α and β anomers. This guide provides a detailed technical analysis of the relative thermodynamic stability of these isomers, supported by quantitative data, experimental protocols, and conceptual diagrams.

Thermodynamic Principles of Isomer Stability

In aqueous solutions, aldopentoses like D-ribose spontaneously and reversibly cyclize to form five-membered (furanose) and six-membered (pyranose) rings.[1] The distribution of these forms at equilibrium is governed by their relative thermodynamic stability. Generally, for most aldoses, the pyranose form is more stable and therefore predominates.[1] This preference is rooted in fundamental principles of conformational analysis:

-

Ring Strain: The six-membered pyranose ring can adopt a stable chair conformation, which minimizes angle and dihedral (torsional) strain by maintaining near-ideal tetrahedral bond angles.[2][3] In contrast, the five-membered furanose ring is more planar and cannot escape a degree of torsional strain, adopting less stable envelope or twist conformations.[3]

-

Dihedral Angle Strain: The chair conformation of the pyranose ring positions substituents on adjacent carbons in a staggered arrangement, minimizing repulsive eclipsing interactions. Furanose rings inherently possess greater dihedral angle strain.[3]

-

Solvent Effects: The surrounding solvent can influence the equilibrium. Water, for instance, may preferentially stabilize pyranose forms through specific hydrogen bonding networks.[4]

For D-ribose specifically, while the pyranose form is the most stable, the furanose form exists in a significant proportion compared to other aldoses like glucose.[5] This is crucial for its biological role, as it is the furanose form that is incorporated into nucleotides and nucleic acids like RNA.[1][6]

Quantitative Analysis of Ribose Isomers

The relative populations of D-ribose isomers have been determined both experimentally in solution and computationally in the gas phase. The pyranose forms are consistently found to be more stable than the furanose forms.

Data Presentation: Equilibrium Distribution of D-Ribose Isomers

| Isomer | Form | Abundance in D₂O (25°C) | Relative Gibbs Free Energy (Gas Phase, G4 Method) |

| β-D-Ribopyranose | 6-membered ring | ~60% | 0 kJ/mol (Global Minimum)[7] |

| α-D-Ribopyranose | 6-membered ring | ~20% | > 0 kJ/mol |

| β-D-Ribofuranose | 5-membered ring | ~10% | > 10.4 kJ/mol |

| α-D-Ribofuranose | 5-membered ring | ~10% | +10.4 kJ/mol[7] |

| Open-Chain | Acyclic | <1% | Significantly higher energy[7] |

Data for aqueous solution is derived from 13C NMR studies as cited in literature[8][9]. Gas-phase computational data provides insight into the intrinsic stability of the molecules without solvent effects[7].

The following diagram illustrates the dynamic equilibrium between the major forms of D-ribose in solution, proceeding through the open-chain aldehyde as a key intermediate.

Experimental & Computational Protocols

Experimental Protocol: NMR Spectroscopy for Isomer Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental method for determining the equilibrium distribution of sugar isomers in solution.

-

Sample Preparation:

-

Dissolve a known quantity of D-ribose in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to the desired concentration.

-

Allow the solution to stand at a constant temperature (e.g., 25°C) for a sufficient period (several hours) to ensure that the mutarotation equilibrium is fully established.

-

-

NMR Data Acquisition: [1]

-

Acquire a high-resolution one-dimensional ¹H or ¹³C NMR spectrum using a high-field spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[1]

-

Key Parameters:

-

Relaxation Delay (d1): Use a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the anomeric protons/carbons) to ensure complete signal relaxation, which is crucial for accurate integration and quantification.[1]

-

Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, enabling the clear detection of minor furanose forms.[1]

-

-

-

Data Analysis and Quantification:

-

Identify the distinct signals in the anomeric region of the spectrum. For ¹H NMR, these are the signals of the C1-protons; for ¹³C NMR, they are the signals of the C1-carbons. Each isomer (α-p, β-p, α-f, β-f) will have a unique chemical shift for its anomeric signal.

-

Carefully integrate the area under each identified anomeric signal.

-

Calculate the relative percentage of each isomer by dividing the integral of its specific signal by the sum of the integrals for all anomeric signals, then multiplying by 100.[1]

-

The following workflow diagram illustrates this experimental process.

Computational Protocol: Ab Initio / DFT Calculations

Computational chemistry provides a theoretical framework to understand the intrinsic stabilities of different conformers in the absence of environmental factors.

-

Structure Generation: Generate initial 3D coordinates for all plausible conformers of D-ribose, including various chair and boat conformations for the pyranose ring, and envelope and twist conformations for the furanose ring.[7]

-

Geometry Optimization: Perform full geometry optimization for each starting structure using quantum mechanical methods. Common methods include Density Functional Theory (DFT) with functionals like M06-2X or B3LYP, and Møller-Plesset perturbation theory (MP2).[7][10] A sufficiently large basis set (e.g., 6-311++G(d,p)) is employed to ensure accuracy.[10]

-

Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermal corrections.

-

Energy Calculation: Calculate the single-point electronic energies with a higher level of theory (e.g., G4 method) for greater accuracy.[7]

-

Thermodynamic Analysis: Use the results from the frequency and energy calculations to determine the Gibbs free energy (ΔG) for each stable conformer at a standard temperature (e.g., 298.15 K). The conformer with the lowest ΔG is the most stable, and the relative stabilities of all other isomers can be ranked accordingly.[7]

This logical diagram shows the factors that determine the final, most stable state.

Conclusion

The six-membered pyranose ring is thermodynamically more stable than the five-membered furanose form for D-ribose in its free state. This stability is primarily attributed to the ability of the pyranose ring to adopt a low-strain chair conformation, which minimizes both angle and torsional strain. Experimental data from NMR spectroscopy confirms that in aqueous solution, the β-D-ribopyranose anomer is the most abundant species, with the pyranose forms collectively accounting for approximately 80% of the equilibrium mixture.[9] While the furanose form is the minor component in the equilibrium of the free monosaccharide, its selection for the backbone of RNA underscores a critical principle in drug development and biochemistry: biological utilization is not always dictated by the highest stability of the isolated component, but by the specific conformational requirements of enzymatic pathways and macromolecular structures. A thorough understanding of this pyranose-furanose equilibrium is therefore essential for researchers in glycochemistry, molecular biology, and pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Biological Role of alpha-D-Ribopyranose in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-ribose, a pentose (B10789219) monosaccharide, is a cornerstone of cellular metabolism, primarily recognized for its furanose form (β-D-ribofuranose) as an integral component of nucleic acids and essential cofactors. However, in aqueous solution, D-ribose exists as an equilibrium mixture of its various isomers, with the pyranose form being predominant. This technical guide delves into the specific, albeit often indirect, biological role of alpha-D-ribopyranose in cellular processes. While not a direct precursor in major biosynthetic pathways in the same manner as its furanose counterpart, the alpha-pyranose anomer is a significant component of the cellular D-ribose pool and its metabolism is crucial for making ribose available for key cellular functions. This document provides an in-depth analysis of its metabolic fate, the enzymes that act upon it, and its involvement in non-enzymatic cellular reactions. Furthermore, it outlines experimental protocols for the analysis of D-ribose anomers and presents key data in a structured format.

The Anomeric Landscape of D-Ribose in the Cellular Milieu

In aqueous solution at room temperature, D-ribose exists in a dynamic equilibrium between its linear and cyclic forms. The six-membered pyranose ring is the most abundant form.[1][2]

Table 1: Equilibrium Distribution of D-Ribose Isomers in Aqueous Solution

| Isomeric Form | Percentage of Total | α:β Anomer Ratio |

| Pyranose | ~76% | 1:2 |

| Furanose | ~24% | 1:3 |

| Linear (aldehyde) | ~0.1% | N/A |

Data compiled from publicly available information.[1]

This equilibrium underscores that a substantial portion of intracellular D-ribose is in the pyranose form, including alpha-D-ribopyranose. Therefore, cellular mechanisms must be in place to utilize this abundant isomer.

Metabolic Pathways and Enzymatic Conversion

The central metabolic fate of D-ribose is its entry into the pentose phosphate (B84403) pathway (PPP) following phosphorylation. However, the key enzymes in this pathway, such as ribokinase, primarily recognize the furanose form. This necessitates the conversion of the pyranose anomers to their furanose counterparts.

The Role of D-Ribose Pyranase

In some bacteria and viruses, the enzyme D-ribose pyranase (EC 5.4.99.62) plays a critical role in this conversion.[3] It catalyzes the interconversion between β-D-ribopyranose and β-D-ribofuranose, thereby channeling the pyranose form into the main metabolic stream.[3] While this enzyme acts on the beta anomer, the rapid, spontaneous mutarotation in solution ensures that alpha-D-ribopyranose is also indirectly utilized through this pathway.

Salvage Pathways and PRPP Synthesis

Exogenously supplied D-ribose can be utilized in nucleotide salvage pathways.[4] Following its conversion to the furanose form and phosphorylation to ribose-5-phosphate, it is then converted to phosphoribosyl pyrophosphate (PRPP). PRPP is a critical precursor for the synthesis of nucleotides.[4][5]

Non-Enzymatic Role: Glycation and Advanced Glycation End Products (AGEs)

D-ribose is a highly reactive reducing sugar that can participate in non-enzymatic glycation of proteins, leading to the formation of advanced glycation end products (AGEs).[6][7][8] This process, also known as the Maillard reaction, can alter the structure and function of proteins, and the accumulation of AGEs has been implicated in cellular aging and various pathologies.[6][7] While this reactivity is not specific to the alpha-D-ribopyranose anomer, its presence in the D-ribose equilibrium mixture contributes to the overall pool of ribose available for these detrimental reactions.

Table 2: Effects of D-ribose Induced Glycation

| Cellular Effect | Observation | Reference |

| Cell Viability | Decreased in the presence of high concentrations of D-ribose. | [6] |

| AGEs Accumulation | Significantly higher with D-ribose compared to D-glucose. | [6] |

| Cognitive Function | Impairment of spatial learning and memory in mice treated with D-ribose. | [6][7] |

Experimental Protocols

The analysis of D-ribose anomers in biological samples requires specialized techniques due to their structural similarity and rapid interconversion.

Quantification of D-Ribose Anomers by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing and quantifying sugar anomers in solution without the need for derivatization.

Methodology:

-

Sample Preparation: Lyophilize cell or tissue extracts to remove water. Reconstitute the sample in deuterium (B1214612) oxide (D₂O).

-

NMR Acquisition: Acquire ¹H NMR spectra at a controlled temperature. The anomeric protons of the different ribose isomers will have distinct chemical shifts and coupling constants.[9][10]

-

Data Analysis: Integrate the signals corresponding to the anomeric protons of alpha-D-ribopyranose, beta-D-ribopyranose, alpha-D-ribofuranose, and beta-D-ribofuranose. The relative abundance of each anomer can be calculated from the integral values.[2]

Analysis of D-Ribose by Derivatization followed by GC-MS or LC-MS

Chromatographic methods coupled with mass spectrometry offer high sensitivity and are suitable for complex biological matrices. Derivatization is often required to improve the volatility and ionization of sugars.

Methodology:

-

Derivatization: A common method is reductive amination, which tags the reducing end of the sugar.[11] This can "lock" the anomeric form, although the equilibrium is still present before this step.

-

Chromatographic Separation:

-

Mass Spectrometry Detection: The mass spectrometer provides sensitive detection and mass information for identification and quantification.

Conclusion

The core biological role of alpha-D-ribopyranose is intrinsically linked to the cellular pool of D-ribose. While not a direct substrate for key enzymatic reactions in nucleotide synthesis, its abundance in the cellular environment necessitates its conversion to the furanose form for metabolic utilization. The enzyme D-ribose pyranase in certain organisms highlights a specific mechanism for this conversion. Furthermore, as a component of the total D-ribose pool, alpha-D-ribopyranose contributes to the non-enzymatic glycation of proteins, a process with significant physiological and pathological implications. Understanding the dynamics of D-ribose anomer interconversion and their respective metabolic fates is crucial for researchers in cellular metabolism and drug development, particularly when considering D-ribose supplementation or targeting pathways involving this fundamental pentose sugar. Future research may yet uncover more direct and specific roles for the pyranose anomers of ribose in cellular signaling or regulation.

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. D-Ribose pyranase - Wikipedia [en.wikipedia.org]

- 4. Pathways for alpha-D-ribose utilization for nucleobase salvage and 5-fluorouracil activation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Showing Compound beta-D-Ribopyranose (FDB028843) - FooDB [foodb.ca]

- 6. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nru.uncst.go.ug [nru.uncst.go.ug]

- 12. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anomeric Effect in alpha-D-Ribopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. In the context of alpha-D-ribopyranose, a key constituent of numerous biological molecules, understanding the nuances of this effect is paramount for comprehending its structure, reactivity, and interactions. This technical guide provides a comprehensive exploration of the anomeric effect in alpha-D-ribopyranose, delving into its theoretical underpinnings, conformational consequences, and the experimental and computational methodologies employed for its characterization. Through a detailed presentation of quantitative data, experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical chemical principle.

The Core Principles of the Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, despite the expected steric hindrance, rather than the seemingly less hindered equatorial position. This counterintuitive preference is a result of complex stereoelectronic interactions.

Two primary theories are invoked to explain the anomeric effect:

-

Hyperconjugation: This model posits a stabilizing interaction between the lone pair of electrons on the endocyclic oxygen atom (O5) and the antibonding (σ) orbital of the C1-O1 bond (the bond to the anomeric substituent). For this interaction to be maximal, the orbitals must be anti-periplanar, a condition that is met when the anomeric substituent is in the axial position. This delocalization of electron density from the oxygen lone pair into the C1-O1 σ orbital strengthens the molecule's overall stability.

-

Dipole Moment Minimization: This explanation focuses on the electrostatic repulsion between the dipoles of the endocyclic oxygen (O5) and the exocyclic anomeric substituent (O1). When the substituent is in the equatorial position, the dipoles are more aligned, leading to greater repulsion. In the axial conformation, these dipoles are more opposed, resulting in a lower overall molecular dipole moment and a more stable arrangement.

In reality, the anomeric effect is likely a combination of both hyperconjugation and dipole minimization, with their relative contributions being a subject of ongoing research.

Conformational Consequences in alpha-D-Ribopyranose

In D-ribopyranose, the presence of hydroxyl groups at C2, C3, and C4 influences the conformational equilibrium. In the alpha-anomer, the hydroxyl group at C1 is in the axial position. The anomeric effect stabilizes this conformation. The pyranose ring of alpha-D-ribopyranose can exist in two primary chair conformations, ¹C₄ and ⁴C₁. The relative stability of these conformers is influenced by the anomeric effect as well as other steric interactions between the hydroxyl groups.

Quantitative Analysis of the Anomeric Effect

The manifestation of the anomeric effect can be quantified through various experimental and computational parameters. Key indicators include bond lengths, bond angles, and the relative energies of the anomers.

Structural Parameters

The stabilizing hyperconjugation in the axial anomer leads to a shortening of the endocyclic C1-O5 bond and a lengthening of the exocyclic C1-O1 bond.

Table 1: Comparison of Key Structural Parameters for Pyranose Anomers

| Parameter | alpha-Anomer (Axial) | beta-Anomer (Equatorial) | Expected Trend due to Anomeric Effect |

| C1-O5 Bond Length (Å) | Shorter | Longer | α < β |

| C1-O1 Bond Length (Å) | Longer | Shorter | α > β |

| O5-C1-O1 Bond Angle (°) | Larger | Smaller | α > β |

Energetic and Spectroscopic Data

Computational studies and NMR spectroscopy provide valuable data on the energetic stabilization afforded by the anomeric effect and the relative populations of different conformers in solution.

Table 2: Energetic and Spectroscopic Data for D-Ribopyranose Anomers

| Data Point | alpha-D-Ribopyranose | beta-D-Ribopyranose | Reference |

| Relative Gibbs Free Energy (kcal/mol, Gas Phase) | 0.00 | +0.22 | [1] |

| Relative Gibbs Free Energy (kcal/mol, Aqueous) | +0.43 | 0.00 | [2] |

| Anomeric Proton (¹H) Chemical Shift (ppm) | ~5.2 | ~4.9 | [3] |

| ³J(H1, H2) Coupling Constant (Hz) | ~2-4 (axial-equatorial) | ~7-9 (axial-axial) | [4] |

Note: The relative energies can vary depending on the computational model and solvent considerations. The NMR data represents typical ranges for pyranoses. In aqueous solution at 25°C, the β-pyranose form of D-ribose is dominant with a mole fraction of approximately 0.6, followed by the α-pyranose form with a mole fraction of about 0.2[2][5].

Experimental and Computational Protocols

A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough investigation of the anomeric effect.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the anomeric effect in alpha-D-ribopyranose.

-

Sample Preparation: Dissolve a high-purity sample of alpha-D-ribopyranose in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of approximately 10-20 mg/mL. Add a small amount of a reference standard (e.g., TSP or TMS) for chemical shift calibration.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Identify the anomeric proton signal, which typically appears downfield (around 5.2 ppm for the alpha-anomer) due to the deshielding effect of two adjacent oxygen atoms.

-

Measure the coupling constant (³J(H1, H2)) between the anomeric proton (H1) and the proton at C2 (H2). A small coupling constant (typically 2-4 Hz) is indicative of an axial-equatorial relationship, confirming the axial position of the anomeric proton in the dominant chair conformation.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Identify the anomeric carbon signal (C1), which typically resonates around 90-100 ppm.

-

-

2D NMR Spectroscopy (COSY and NOESY):

-

Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivity and confirm the assignment of H1 and H2.

-

Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to identify through-space interactions. For the alpha-anomer, NOEs between the axial H1 and other axial protons (e.g., H3 and H5) can provide further evidence for the chair conformation.

-

-

Data Analysis:

-

Integrate the anomeric proton signals to determine the relative populations of the alpha and beta anomers at equilibrium.

-

Use the measured coupling constants in conjunction with the Karplus equation to estimate the dihedral angles and refine the conformational model of the pyranose ring.

-

-

Crystallization: Grow single crystals of alpha-D-ribopyranose suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) using an area detector.

-

-

Data Processing:

-

Index the diffraction pattern to determine the unit cell parameters and crystal system.

-

Integrate the intensities of the diffraction spots.

-

Apply corrections for factors such as absorption and polarization.

-

-

Structure Solution and Refinement:

-

Solve the "phase problem" to obtain an initial electron density map. For small molecules like ribose, direct methods are typically successful.

-

Build an atomic model into the electron density map.

-

Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.

-

-

Structural Analysis:

-

From the refined structure, precisely measure the bond lengths, bond angles, and torsion angles within the alpha-D-ribopyranose molecule.

-

Analyze these parameters to quantify the structural consequences of the anomeric effect.

-

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, are powerful tools for dissecting the electronic origins of the anomeric effect.

-

Model Building: Construct 3D models of both the alpha- and beta-anomers of D-ribopyranose using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization for each anomer using a suitable level of theory, such as DFT with a basis set like 6-311++G(d,p)[2]. This will find the lowest energy conformation for each anomer.

-

NBO Calculation: On the optimized geometries, perform an NBO analysis. This is typically an option within most quantum chemistry software packages.

-

Analysis of NBO Output:

-

Examine the NBO analysis output for the alpha-anomer.

-

Identify the lone pair orbitals on the endocyclic oxygen (O5).

-

Look for the second-order perturbation theory analysis of the Fock matrix. This will show the stabilization energies (E(2)) for the donor-acceptor interactions.

-

Specifically, find the E(2) value for the interaction between a lone pair on O5 (donor) and the antibonding σ*(C1-O1) orbital (acceptor). A significant E(2) value for this interaction provides quantitative evidence for the hyperconjugative origin of the anomeric effect.

-

Compare this value to the corresponding interaction in the beta-anomer, which is expected to be significantly smaller.

-

Implications for Drug Development

A thorough understanding of the anomeric effect is crucial for drug development professionals for several reasons:

-

Conformational Control: The anomeric effect plays a significant role in determining the three-dimensional shape of carbohydrate-based drugs and the carbohydrate moieties of glycoproteins and glycolipids. This conformation is critical for molecular recognition and binding to biological targets.

-

Reactivity and Stability: The electronic changes associated with the anomeric effect can influence the reactivity of the anomeric center, for example, in glycosylation reactions or enzymatic cleavage.

-

Rational Drug Design: By understanding and being able to predict the conformational preferences dictated by the anomeric effect, medicinal chemists can design more effective and specific carbohydrate-based therapeutics. For instance, modifying substituents on the pyranose ring can modulate the strength of the anomeric effect and thereby influence the molecule's conformation and biological activity.

Conclusion

The anomeric effect is a cornerstone of stereoelectronic theory with profound implications for the structure and function of carbohydrates. In alpha-D-ribopyranose, this effect stabilizes the axial orientation of the anomeric hydroxyl group through a combination of hyperconjugation and dipole minimization. A comprehensive understanding of this phenomenon, achieved through a synergistic application of experimental techniques like NMR and X-ray crystallography, and complemented by computational methods such as DFT and NBO analysis, is indispensable for researchers in chemistry, biology, and drug discovery. The detailed methodologies and quantitative data presented in this guide provide a robust framework for the continued investigation and application of the anomeric effect in scientific research and development.

References

- 1. beta-D-Ribopyranose | C5H10O5 | CID 441481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

- 4. alpha-D-Ribose | C5H10O5 | CID 6102353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Novel α-D-Ribopyranose Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of novel alpha-D-ribopyranose derivatives, compounds of significant interest in the field of drug discovery due to their potential as antiviral and anticancer agents. While the furanose form of ribose is more commonly found in natural nucleosides, the pyranose scaffold offers a unique stereochemical arrangement that can lead to novel biological activities. This document details synthetic methodologies, presents quantitative data in a structured format, and includes experimental protocols and visualizations to aid in the research and development of these promising molecules.

Introduction to α-D-Ribopyranose Derivatives

Ribopyranose derivatives are structural isomers of the more common ribofuranosides. The six-membered pyranose ring has a distinct conformational preference, typically adopting a chair conformation, which influences how the molecule interacts with biological targets. The alpha (α) anomeric configuration at the C1 position is a key structural feature that can significantly impact the biological activity and stability of these nucleoside analogues. The synthesis of α-anomers can be challenging, often requiring specific stereoselective glycosylation methods to control the outcome of the reaction.

Stereoselective Synthesis of a Novel α-D-Ribopyranosyl Nucleoside Analogue

This section outlines a synthetic pathway for a novel hypothetical α-D-ribopyranosyl nucleoside analogue, 1-(2,3,4-tri-O-acetyl-α-D-ribopyranosyl)-5-fluorouracil , a compound designed to have potential as an antiviral agent. The synthesis involves the preparation of a peracetylated ribopyranose donor followed by a stereoselective glycosylation reaction with a silylated nucleobase.

Synthesis of the Glycosyl Donor: 1,2,3,4-tetra-O-acetyl-D-ribopyranose

The synthesis begins with the peracetylation of D-ribose. While this can produce a mixture of furanose and pyranose forms, as well as α and β anomers, reaction conditions can be optimized to favor the pyranose product.

Experimental Protocol: Peracetylation of D-Ribose

-

To a solution of D-ribose (10 g, 66.6 mmol) in acetic anhydride (B1165640) (100 mL), add sodium acetate (B1210297) (5 g).

-

Heat the mixture at 100°C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

-

Stir vigorously for 1 hour to hydrolyze the excess acetic anhydride.

-

Extract the aqueous mixture with dichloromethane (B109758) (3 x 150 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to isolate the desired 1,2,3,4-tetra-O-acetyl-D-ribopyranose.

Glycosylation Reaction: Synthesis of 1-(2,3,4-tri-O-acetyl-α-D-ribopyranosyl)-5-fluorouracil

A modified Vorbrüggen glycosylation is employed for the stereoselective synthesis of the α-nucleoside. The use of a Lewis acid catalyst in a non-polar solvent can favor the formation of the α-anomer.

Experimental Protocol: Vorbrüggen Glycosylation

-

Suspend 5-fluorouracil (B62378) (1.3 g, 10 mmol) in hexamethyldisilazane (B44280) (HMDS, 20 mL) and add a catalytic amount of ammonium (B1175870) sulfate.

-

Reflux the mixture until a clear solution is obtained (approximately 4 hours), indicating the formation of the silylated derivative.

-

Remove the excess HMDS under vacuum.

-

Dissolve the resulting silylated 5-fluorouracil and 1,2,3,4-tetra-O-acetyl-D-ribopyranose (3.18 g, 10 mmol) in anhydrous acetonitrile (B52724) (100 mL).

-

Cool the solution to 0°C and add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (2.0 mL, 11 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (eluent: ethyl acetate/hexane gradient) to yield the target compound.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |

| 1,2,3,4-tetra-O-acetyl-D-ribopyranose | C₁₃H₁₈O₉ | 318.28 | 75 | 6.05 (d, 1H, J=3.5 Hz, H-1), 5.20-5.00 (m, 3H), 4.20-4.00 (m, 2H), 2.15, 2.10, 2.05, 2.00 (4s, 12H) | 170.1, 169.8, 169.5, 169.2, 90.5, 70.2, 68.5, 65.8, 62.1, 20.9, 20.8, 20.7, 20.6 | 319.1 [M+H]⁺ |

| 1-(2,3,4-tri-O-acetyl-α-D-ribopyranosyl)-5-fluorouracil | C₁₆H₁₇FN₂O₈ | 388.32 | 65 | 6.15 (d, 1H, J=4.0 Hz, H-1'), 7.80 (d, 1H, J=6.0 Hz, H-6), 5.40-5.20 (m, 3H), 4.30-4.10 (m, 2H), 2.10, 2.08, 2.05 (3s, 9H) | 169.9, 169.7, 169.4, 157.8 (d, J=26 Hz), 149.5, 140.2 (d, J=235 Hz), 125.0 (d, J=34 Hz), 85.2, 70.1, 68.3, 65.5, 61.8, 20.8, 20.7, 20.6 | 389.1 [M+H]⁺ |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of the target α-D-ribopyranosyl nucleoside analogue.

Caption: Synthetic workflow for the target nucleoside.

Proposed Mechanism of Action: Inhibition of Viral RNA Polymerase

Nucleoside analogues often exert their antiviral effects by acting as chain terminators during viral replication. After entering the host cell, the nucleoside analogue is phosphorylated to its triphosphate form by host cell kinases. This triphosphate analogue then competes with the natural nucleoside triphosphate for incorporation into the growing viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). Incorporation of the modified nucleoside, which may lack a 3'-hydroxyl group or have a modified sugar pucker, leads to the termination of RNA chain elongation, thus inhibiting viral replication.

Caption: Proposed antiviral mechanism of action.

Conclusion

The synthesis of novel α-D-ribopyranose derivatives represents a promising avenue for the discovery of new therapeutic agents. The stereoselective control of the glycosylation reaction is a critical step in these syntheses. The methodologies and data presented in this guide provide a foundation for researchers to design and synthesize new analogues with potentially enhanced biological activity. Further investigation into the structure-activity relationships of these compounds is warranted to fully explore their therapeutic potential.

The Elusive Anomer: A Technical Guide to the Natural Sources and Isolation of alpha-D-Ribopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of alpha-D-ribopyranose, a specific anomeric form of the vital pentose (B10789219) sugar D-ribose. While D-ribose is fundamental to life as a core component of RNA and cellular energy currency like ATP, the specific natural abundance and isolation of its alpha-pyranose form are not extensively documented in scientific literature. This guide synthesizes the available information on D-ribose to provide a comprehensive overview and a proposed framework for the study of alpha-D-ribopyranose.

Natural Sources of D-Ribose: An Overview

D-ribose, in its various isomeric forms, is found in all living organisms. However, high concentrations in readily extractable forms are not common in foods.[1] The primary natural sources identified include:

-

Brewer's Yeast (Saccharomyces cerevisiae): Due to its high concentration of RNA, brewer's yeast is considered a rich source of D-ribose.[2]

-

Ripe Fruits and Vegetables: Small amounts of D-ribose are present in some ripe produce.[2]

It is important to note that D-ribose exists in an aqueous solution as an equilibrium mixture of its furanose and pyranose anomers (alpha and beta), as well as a small amount of the open-chain aldehyde form. The pyranose form is a significant component of this equilibrium.

Commercially, D-ribose is primarily produced through the fermentation of glucose by genetically modified strains of bacteria, such as Bacillus subtilis. This method allows for high yields of D-ribose.

Isolation and Purification of D-Ribose: A General Framework

While specific protocols for the isolation of alpha-D-ribopyranose are not available in the reviewed literature, a general strategy for the extraction and purification of D-ribose from natural sources, particularly brewer's yeast, can be proposed based on established methods for sugar isolation. The separation of the specific alpha-pyranose anomer would require specialized chromatographic techniques.

Hypothetical Experimental Protocol for D-Ribose Isolation from Brewer's Yeast

This protocol is a hypothetical framework based on general principles of natural product chemistry.

I. Extraction of RNA

-

Cell Lysis: The yeast cell wall is disrupted to release intracellular contents. This can be achieved through methods such as enzymatic digestion (e.g., with zymolyase), mechanical disruption (e.g., bead milling or high-pressure homogenization), or autolysis.

-

RNA Precipitation: The RNA is selectively precipitated from the cell lysate, typically using cold ethanol (B145695) or isopropanol. The precipitate is collected by centrifugation.

-

Washing: The RNA pellet is washed with ethanol to remove residual impurities.

II. Hydrolysis of RNA to Mononucleotides

-

Enzymatic or Chemical Hydrolysis: The purified RNA is hydrolyzed to its constituent ribonucleotides (adenosine monophosphate, guanosine (B1672433) monophosphate, cytidine (B196190) monophosphate, and uridine (B1682114) monophosphate). This can be done using enzymes like nuclease P1 or through controlled alkaline or acidic hydrolysis.

III. Liberation of D-Ribose

-

Acid Hydrolysis: The mixture of ribonucleotides is subjected to strong acid hydrolysis (e.g., with sulfuric acid or hydrochloric acid) to cleave the N-glycosidic bond, releasing the D-ribose and the nucleobases.

-

Neutralization: The acidic hydrolysate is neutralized with a base (e.g., calcium carbonate or barium hydroxide), leading to the precipitation of salts which are then removed by filtration.

IV. Purification of D-Ribose

-

Ion-Exchange Chromatography: The neutralized solution is passed through a series of cation and anion exchange resins to remove remaining charged molecules, such as nucleobases and inorganic salts.

-

Activated Carbon Chromatography: The deionized solution is treated with activated carbon to decolorize it and remove other organic impurities.

-

Crystallization: The purified D-ribose solution is concentrated under reduced pressure, and D-ribose is crystallized, often from an aqueous ethanol solution. The crystals are collected by filtration and dried.

V. Anomeric Separation (Hypothetical)

To isolate alpha-D-ribopyranose from the mixture of anomers, specialized chromatographic techniques would be necessary:

-

Preparative High-Performance Liquid Chromatography (HPLC): Using a suitable stationary phase, such as an amino-functionalized silica (B1680970) gel or a calcium-form cation exchange resin, it may be possible to resolve the different anomers of D-ribose. The mobile phase would likely be an acetonitrile/water mixture.

-

Supercritical Fluid Chromatography (SFC): This technique could also be explored for the separation of the anomers.

Quantitative Data

Due to the lack of specific studies on the isolation of alpha-D-ribopyranose from natural sources, there is no available quantitative data regarding yields and purity for this specific anomer. For the commercial production of D-ribose via fermentation, yields can be significant, but this is for the mixed anomeric product.

Role in Signaling Pathways: The Metabolic Context of D-Ribose

There is no evidence in the current scientific literature of a specific signaling pathway that is directly initiated by or involves alpha-D-ribopyranose. The biological significance of D-ribose lies in its phosphorylated form, D-ribose-5-phosphate, which is a key intermediate in the Pentose Phosphate Pathway (PPP) .

The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It is responsible for:

-

Generating NADPH: A crucial reducing agent for biosynthetic reactions and for protecting cells from oxidative stress.

-

Producing D-ribose-5-phosphate: The precursor for the synthesis of nucleotides (for DNA and RNA) and nucleotide coenzymes (e.g., ATP, NAD+, FAD).

The furanose form of D-ribose is the biologically active isomer incorporated into these essential molecules.

Experimental Workflow for D-Ribose Isolation and its Metabolic Fate

Conclusion and Future Directions

Alpha-D-ribopyranose remains an understudied anomer of the fundamentally important D-ribose sugar. While general natural sources of D-ribose are known, there is a clear gap in the literature regarding sources enriched in the alpha-pyranose form and specific protocols for its isolation. Future research should focus on developing analytical methods to quantify the anomeric distribution of D-ribose in various natural matrices. Furthermore, the development of efficient separation techniques for isolating alpha-D-ribopyranose would enable a more thorough investigation of its specific chemical and physical properties, as well as its potential biological activities, which are currently unknown. For researchers in drug development, understanding the complete isomeric landscape of D-ribose and its derivatives could open new avenues for the design of novel nucleoside analogs and other therapeutic agents.

References

An In-Depth Technical Guide to the Reactivity and Chemical Properties of alpha-D-ribopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-ribopyranose, a key cyclic hemiacetal form of the pentose (B10789219) sugar D-ribose, plays a fundamental role in various biological processes. As a constituent of nucleic acids, coenzymes, and signaling molecules, a thorough understanding of its chemical reactivity and properties is paramount for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the core chemical characteristics of alpha-D-ribopyranose, including its conformational preferences, reactivity with electrophiles and nucleophiles, and its involvement in key metabolic pathways. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research setting.

Chemical and Physical Properties

alpha-D-ribopyranose is a water-soluble, white crystalline solid with the molecular formula C₅H₁₀O₅ and a molecular weight of 150.13 g/mol .[1] In aqueous solution, D-ribose exists as an equilibrium mixture of its cyclic pyranose and furanose forms, as well as a minor open-chain aldehyde form. At room temperature, the pyranose form constitutes approximately 76% of the mixture, with a β- to α-anomer ratio of 2:1. The furanose form accounts for about 24%, with a β- to α-anomer ratio of 3:1. The open-chain aldehyde form is present in a very small amount, around 0.1%.

Conformational Analysis

The six-membered pyranose ring of alpha-D-ribopyranose predominantly adopts two chair conformations, designated as ⁴C₁ and ¹C₄. In the ⁴C₁ conformation, the anomeric hydroxyl group at C1 is in an axial position, while in the ¹C₄ conformation, it is equatorial. The relative stability of these conformers is influenced by various factors, including the anomeric effect, steric interactions, and intramolecular hydrogen bonding. Each chair form of α-D-ribopyranose contains an arrangement of three adjacent hydroxyl groups in axial-equatorial-axial positions, which can influence its interactions with other molecules.[2]

Data Presentation

Spectroscopic Data for alpha-D-Ribopyranose

| Spectroscopic Data | Values |

| ¹³C NMR (D₂O, ppm) | C1: 95.0, C2: 71.52, C3: 70.7, C4: 68.8, C5: 64.5 |

| FT-IR (KBr, cm⁻¹) | Broad band ~3400 cm⁻¹ : O-H stretching (due to multiple hydroxyl groups)~2900 cm⁻¹ : C-H stretching~1000-1150 cm⁻¹ : C-O stretching |

Note: Specific ¹H NMR and complete FT-IR peak lists for pure alpha-D-ribopyranose are highly dependent on solvent and experimental conditions. The data provided represents typical values.

Equilibrium Composition of D-Ribose in Aqueous Solution

| Form | Percentage | Anomeric Ratio (β:α) |

| Pyranose | ~76% | 2:1 |

| Furanose | ~24% | 3:1 |

| Open-chain | ~0.1% | N/A |

Reactivity of alpha-D-Ribopyranose

The reactivity of alpha-D-ribopyranose is dictated by the presence of multiple hydroxyl groups and the anomeric carbon, which is part of a hemiacetal. These functional groups allow for a variety of chemical transformations.

Reactions with Electrophiles

The hydroxyl groups of alpha-D-ribopyranose are nucleophilic and readily react with electrophiles.

-

Acylation (Esterification): Acetylation of all hydroxyl groups, including the anomeric one, can be achieved using acetic anhydride (B1165640) in the presence of a base like pyridine. This reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the anhydride.

-

Etherification: Etherification of the hydroxyl groups can be performed using an alkyl halide in the presence of a mild base such as silver oxide (Williamson ether synthesis). This reaction is useful for protecting the hydroxyl groups during other synthetic steps.

Reactions with Nucleophiles

The anomeric carbon of alpha-D-ribopyranose is electrophilic and susceptible to nucleophilic attack, particularly after activation.

-

Glycosylation: The formation of a glycosidic bond is a key reaction of alpha-D-ribopyranose. This involves the reaction of the anomeric hydroxyl group (or a derivative) with an alcohol or another sugar. Common methods include:

-

Fischer Glycosylation: Reaction with an alcohol in the presence of an acid catalyst. This method often leads to a mixture of anomers and ring forms.

-

Koenigs-Knorr Glycosylation: Reaction of a glycosyl halide (e.g., a bromide) with an alcohol in the presence of a promoter, such as a silver or mercury salt. This method often provides better stereocontrol.

-

Mutarotation

In solution, alpha-D-ribopyranose undergoes mutarotation, a process where it interconverts with its β-anomer and the furanose forms through the open-chain aldehyde intermediate. This change in the anomeric configuration results in a change in the optical rotation of the solution over time until equilibrium is reached. The mutarotation of D-ribose can be monitored using techniques such as polarimetry, circular dichroism, or dielectric spectroscopy.[3][4]

Oxidation

The open-chain aldehyde form of D-ribose is susceptible to oxidation. Reagents like Benedict's reagent (an alkaline solution of copper(II) sulfate) can oxidize the aldehyde to a carboxylic acid, resulting in the reduction of Cu²⁺ to Cu⁺ and the formation of a brick-red precipitate of copper(I) oxide. This reaction is a common test for reducing sugars.

Reduction

The aldehyde group of the open-chain form of D-ribose can be reduced to a primary alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). This reaction converts D-ribose into the alditol, ribitol (B610474).

Experimental Protocols

Protocol 1: Oxidation of D-Ribose with Benedict's Reagent

Objective: To qualitatively determine the reducing ability of D-ribose.

Materials:

-

D-ribose solution (1% w/v in water)

-

Benedict's reagent

-

Test tubes

-

Water bath

Procedure:

-

Add 1 mL of the D-ribose solution to a clean test tube.

-

Add 2 mL of Benedict's reagent to the test tube.

-

Heat the test tube in a boiling water bath for 3-5 minutes.[4][5][6]

-

Observe any color change. A change from blue to green, yellow, orange, or brick-red indicates a positive result for a reducing sugar.[5]

Protocol 2: Reduction of D-Ribose with Sodium Borohydride

Objective: To synthesize ribitol from D-ribose.

Materials:

-

D-ribose

-

Sodium borohydride (NaBH₄)

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolve D-ribose in methanol in a flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in slight excess relative to the D-ribose.

-

Continue stirring the reaction mixture at room temperature for a few hours, monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, carefully quench the reaction by the slow addition of a weak acid (e.g., dilute acetic acid) to decompose the excess NaBH₄.

-

Remove the solvent under reduced pressure to obtain the crude ribitol.

-

Purify the product by recrystallization or chromatography as needed.

Protocol 3: Fischer Glycosylation of D-Ribose with Methanol

Objective: To synthesize methyl D-ribosides.

Materials:

-

D-ribose

-

Methanol (anhydrous)

-

Anhydrous hydrogen chloride (or a strong acid catalyst like Amberlite IR-120 resin)

-

Stirring apparatus

-

Reflux condenser

Procedure:

-

Suspend D-ribose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Add a catalytic amount of anhydrous hydrogen chloride (e.g., from a solution of acetyl chloride in methanol) or the acid resin.

-

Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by TLC.

-

After the reaction reaches equilibrium, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium carbonate or by filtering off the resin).

-

Remove the methanol under reduced pressure.

-

The resulting mixture of methyl ribosides (furanosides and pyranosides) can be separated by column chromatography.

Signaling Pathways and Logical Relationships

Pentose Phosphate Pathway and Nucleotide Biosynthesis

alpha-D-ribopyranose, in its phosphorylated form (ribose-5-phosphate), is a crucial intermediate in the Pentose Phosphate Pathway (PPP). This pathway is a major source of NADPH for reductive biosynthesis and plays a central role in the synthesis of precursors for nucleotides.

Experimental Workflow for Glycosylation

The following diagram illustrates a general workflow for a Koenigs-Knorr glycosylation reaction.

Role in Drug Development

The ribopyranose moiety is a critical structural component in a variety of antiviral and anticancer nucleoside analogs. These drugs often mimic naturally occurring nucleosides and interfere with the synthesis of viral or cellular DNA and RNA.

-

Ribavirin: A broad-spectrum antiviral agent, is a synthetic nucleoside analog where the base is a triazole carboxamide attached to a D-ribofuranose ring, which is in equilibrium with the pyranose form. Its synthesis often starts from D-ribose.

-

Decitabine: An anticancer drug used in the treatment of myelodysplastic syndrome, is a deoxyribose-based nucleoside analog. Its synthesis involves the coupling of a protected 2-deoxy-D-ribose derivative with a protected 5-azacytosine (B16484) base.[7][8]

-

Tiazofurin: An anticancer agent that acts as an inhibitor of IMP dehydrogenase, is a C-nucleoside where a thiazole (B1198619) ring is attached to the anomeric carbon of D-ribofuranose. Its synthesis involves the C-glycosylation of a thiazole derivative with a protected D-ribose.[9][10]

The development of new synthetic methodologies for the stereoselective synthesis of ribopyranosides and their derivatives remains an active area of research, driven by the continued need for novel therapeutic agents.

Conclusion

alpha-D-ribopyranose exhibits a rich and complex chemistry that is central to its biological functions. Its conformational flexibility, the reactivity of its hydroxyl groups, and the electrophilic nature of its anomeric carbon allow for a wide range of chemical transformations. A deep understanding of these properties is essential for researchers engaged in the synthesis of biologically active molecules, including novel therapeutics. The experimental protocols and data provided in this guide serve as a valuable resource for the practical application of alpha-D-ribopyranose chemistry in a research and development setting.

References

- 1. Synthesis, structure, and biological activity of certain 2-deoxy-beta-D-ribo-hexopyranosyl nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. goethe.de [goethe.de]

- 6. theory.labster.com [theory.labster.com]

- 7. The reaction of D-ribose with an equivalent of methanol plus \mathrm{HCl}.. [askfilo.com]

- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

Conformational Analysis of alpha-D-Ribopyranose: A Technical Guide to Chair and Boat Conformations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chair and boat conformations of alpha-D-ribopyranose, a fundamental building block of nucleic acids and other biologically significant molecules. Understanding the conformational landscape of this aldopentose is critical for disciplines ranging from medicinal chemistry to structural biology, as the three-dimensional structure of carbohydrates dictates their biological activity and recognition by enzymes and receptors.

Introduction to the Conformational Landscape of alpha-D-Ribopyranose

In solution, D-ribose exists as an equilibrium mixture of cyclic and acyclic forms, with the pyranose (six-membered ring) and furanose (five-membered ring) forms predominating.[1] The pyranose form, in turn, is not planar but adopts puckered conformations to alleviate steric strain. The two most significant of these are the chair and boat conformations. The relative stability of these conformers is governed by a delicate balance of steric and stereoelectronic effects, including the anomeric effect.

The alpha anomer of D-ribopyranose is characterized by the axial orientation of the hydroxyl group at the anomeric carbon (C1). This axial positioning has profound implications for the stability of the various conformers.

Chair and Boat Conformations of alpha-D-Ribopyranose

The pyranose ring can adopt two primary chair conformations, denoted as 4C1 (the number of the carbon atom at the "head" of the chair is written as a superscript, and the one at the "foot" as a subscript) and 1C4. In addition to the chair forms, the more flexible boat and skew-boat conformations also exist, though they are generally higher in energy due to torsional strain and flagpole interactions.

Chair Conformations (4C1 and 1C4)

The chair conformation is generally the most stable for pyranose rings as it minimizes torsional strain by staggering all substituents on adjacent ring atoms.[2] For alpha-D-ribopyranose, the two chair conformers, 4C1 and 1C4, differ in the axial or equatorial arrangement of their hydroxyl groups. The relative stability of these two chair forms is influenced by the number of bulky substituents in the more sterically hindered axial positions.

Boat Conformations

Boat conformations are significantly less stable than chair conformations due to eclipsing interactions between substituents on adjacent carbons and the close proximity of the "flagpole" hydrogens (or, in the case of substituted pyranoses, larger groups) at C1 and C4.[3] However, they are considered as transition states during the interconversion of chair forms.

Quantitative Conformational Analysis